molecular formula C6H7NO2 B147220 1-Methyl-1H-pyrrole-2-carboxylic acid CAS No. 6973-60-0

1-Methyl-1H-pyrrole-2-carboxylic acid

Cat. No. B147220
CAS RN: 6973-60-0
M. Wt: 125.13 g/mol
InChI Key: ILAOVOOZLVGAJF-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrole-2-carboxylic acid is a derivative of pyrrole with a methyl group at the 1-position and a carboxylic acid group at the 2-position. This compound is structurally related to other pyrrole derivatives, which are known for their diverse range of biological activities and applications in chemical synthesis .

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives involves a cyclization reaction, which is a common strategy for constructing the pyrrole ring . Another example is the Hantzsch synthesis used to generate 1H-pyrrole-2,3,5-tricarboxylic acid, a breakdown product of melatonin, which demonstrates the versatility of pyrrole synthesis methods .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be characterized using techniques such as single crystal X-ray diffraction, as demonstrated in the study of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives . Additionally, computational methods can provide insights into the molecular energetics of compounds like 1-methyl-2-pyrrolecarboxylic acid, offering comparisons with structurally similar compounds .

Chemical Reactions Analysis

Pyrrole derivatives participate in a variety of chemical reactions. For example, pyrrole-2-carboxylic acid has been used as a ligand in Cu-catalyzed reactions to achieve the monoarylation of anilines . Moreover, the reaction of methyl pyrrole-2-carboxylate with epoxides has been shown to yield different products depending on the reaction conditions, highlighting the reactivity of the pyrrole moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives, such as their acid dissociation constants and enthalpies of formation, can be experimentally determined. These properties are crucial for understanding the stability and reactivity of the compounds. For instance, the standard molar enthalpies of formation for 1-methyl-2-pyrrolecarboxylic acid have been measured using combustion calorimetry and mass-loss effusion techniques .

Relevant Case Studies

Several studies have explored the potential applications of pyrrole derivatives. For instance, certain methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have shown promising antimicrobial activity, suggesting their potential as antimycobacterial agents . Additionally, acenaphtho[1,2-b]pyrrole-carboxylic acid esters have been evaluated for their antitumor properties, with some derivatives exhibiting significant cytotoxicity against cancer cell lines .

Scientific Research Applications

Chemical Synthesis and Derivatives

  • 1-Methyl-1H-pyrrole-2-carboxylic acid derivatives are used in chemical synthesis. For example, methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates react with 3-(arylamino)-1H-inden-1-ones to yield complex triones in good yields (Silaichev et al., 2012).

Molecular Energetics

  • The compound has been studied for its thermochemical properties. An experimental and computational study was conducted to determine the molar enthalpies of combustion and sublimation, providing insights into its energetics and potential applications in material science (Santos & da Silva, 2009).

Antimicrobial Properties

  • Novel derivatives of 1-Methyl-1H-pyrrole-2-carboxylic acid have been synthesized and evaluated for their antimicrobial activities. These studies are crucial in the development of new antimicrobial agents (Hublikar et al., 2019).

Crystallography and Structural Analysis

  • The acid's derivatives have been the subject of crystallographic studies, which are essential for understanding its structural characteristics. These studies contribute to the broader field of crystal engineering and molecular design (Maurin et al., 2002).

Supramolecular Chemistry

  • The pyrrole-2-carboxylate dimer, a derivative, has been identified as a robust supramolecular synthon, indicating its potential in the self-assembly and design of novel molecular structures in crystal engineering (Yin & Li, 2006).

Catalyst Development

  • The compound's derivatives have been synthesized in the presence of iron-containing catalysts, showing its relevance in the field of catalysis and organic synthesis (Khusnutdinov et al., 2010).

Ligand for Catalytic Reactions

  • Pyrrole-2-carboxylic acid, a closely related compound, has been used as an effective ligand for Cu-catalyzed monoarylation of anilines with aryl iodides and bromides, demonstrating its utility in organic synthesis (Altman et al., 2008).

Safety And Hazards

1-Methyl-1H-pyrrole-2-carboxylic acid may cause respiratory irritation, serious eye irritation, and skin irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water in case of contact, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-methylpyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7NO2/c1-7-4-2-3-5(7)6(8)9/h2-4H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAOVOOZLVGAJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70220031
Record name N-Methylpyrrole-2-carboxylic acid
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Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-pyrrole-2-carboxylic acid

CAS RN

6973-60-0
Record name 1-Methyl-1H-pyrrole-2-carboxylic acid
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Record name N-Methylpyrrole-2-carboxylic acid
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Record name 6973-60-0
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Record name N-Methylpyrrole-2-carboxylic acid
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Record name N-methylpyrrole-2-carboxylic acid
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Record name N-METHYLPYRROLE-2-CARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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